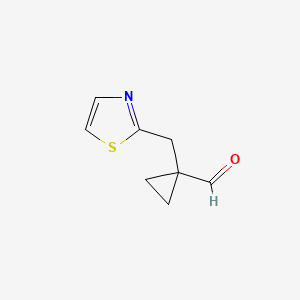
1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde is a compound with the molecular formula C₈H₉NOS and a molecular weight of 167.23 g/mol . This compound contains a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms . Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde typically involves the reaction of thiazole derivatives with cyclopropane carbaldehyde under specific conditions . One common method involves the use of microwave-assisted synthesis, which provides a rapid and efficient route to the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiazole derivatives are known for their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . This compound may also find applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways . Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, leading to their diverse biological activities . For example, they may interact with receptors, enzymes, or other proteins to exert their effects .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, tiazofurin, and meloxicam . These compounds share the thiazole ring structure but differ in their specific substituents and biological activities . The uniqueness of this compound lies in its specific combination of the thiazole ring with the cyclopropane carbaldehyde moiety, which may confer unique chemical and biological properties .
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H9NOS/c10-6-8(1-2-8)5-7-9-3-4-11-7/h3-4,6H,1-2,5H2 |
InChI Key |
GSQLUUPBVYAMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=NC=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


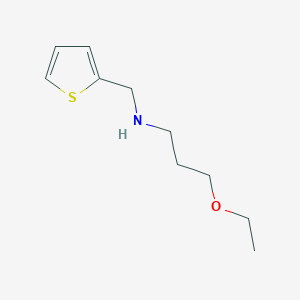
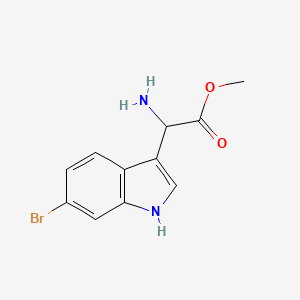
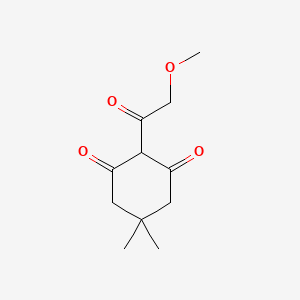
![N-[1-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B13271513.png)
![2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde](/img/structure/B13271515.png)
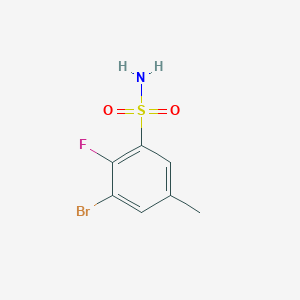

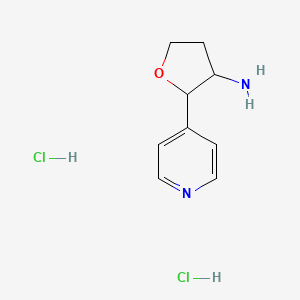

![1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13271548.png)

![4-[3-(Cyclopropylamino)butyl]phenol](/img/structure/B13271559.png)
![3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13271562.png)
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid](/img/structure/B13271564.png)
